molecular formula C14H9N3O4 B12886243 N-((5-Nitro-2-furanyl)methylene)-3-phenyl-5-isoxazolamine CAS No. 37853-13-7

N-((5-Nitro-2-furanyl)methylene)-3-phenyl-5-isoxazolamine

Cat. No.: B12886243
CAS No.: 37853-13-7
M. Wt: 283.24 g/mol
InChI Key: JIIDMNNBLYCGHA-OQLLNIDSSA-N
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Description

N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a nitrofuran moiety, which is known for its antibacterial properties, and an isoxazole ring, which is often found in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 3-phenylisoxazol-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine involves the activation of the nitrofuran moiety by nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine is unique due to its combination of a nitrofuran moiety and an isoxazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

37853-13-7

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

(E)-1-(5-nitrofuran-2-yl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine

InChI

InChI=1S/C14H9N3O4/c18-17(19)14-7-6-11(20-14)9-15-13-8-12(16-21-13)10-4-2-1-3-5-10/h1-9H/b15-9+

InChI Key

JIIDMNNBLYCGHA-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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